molecular formula C19H30N2 B247596 N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine

N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine

Katalognummer B247596
Molekulargewicht: 286.5 g/mol
InChI-Schlüssel: RZNHMUFTRQOOBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine, also known as BTCP, is a psychoactive drug that belongs to the class of piperidine derivatives. It was first synthesized in the 1960s and has been studied for its potential therapeutic applications in the treatment of various neurological disorders.

Wirkmechanismus

N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which results in an increase in dopamine neurotransmission. The increased dopamine neurotransmission is responsible for the therapeutic effects of N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine are mainly related to its ability to increase dopamine neurotransmission in the brain. This leads to an increase in the activity of the dopaminergic system, which is responsible for various physiological functions such as movement, motivation, and reward. The increased dopamine neurotransmission also leads to an increase in the release of other neurotransmitters such as serotonin and norepinephrine, which further contribute to the therapeutic effects of N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine in lab experiments is its high affinity for the dopamine transporter, which makes it a potent dopamine reuptake inhibitor. This property of N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine makes it a useful tool for studying the dopaminergic system and its role in various neurological disorders. However, one of the limitations of using N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine in lab experiments is its potential for abuse and addiction. Therefore, it should be used with caution and under strict regulations.

Zukünftige Richtungen

The potential therapeutic applications of N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine in the treatment of various neurological disorders are still being explored. One of the future directions of research is the development of new drugs based on the structure of N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine that have a higher affinity for the dopamine transporter and fewer side effects. Another future direction of research is the study of the long-term effects of N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine on the brain and its potential for addiction and abuse.
Conclusion:
In conclusion, N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine is a psychoactive drug that has potential therapeutic applications in the treatment of various neurological disorders. Its high affinity for the dopamine transporter and its ability to increase dopamine neurotransmission in the brain make it a useful tool for studying the dopaminergic system. However, its potential for abuse and addiction should be taken into consideration when using it in lab experiments. Further research is needed to explore the full potential of N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine in the treatment of neurological disorders and to develop new drugs based on its structure.

Synthesemethoden

The synthesis of N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine involves the reaction of N-benzylpiperidin-4-amine with cyclohexanone in the presence of methylamine. This reaction results in the formation of N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine as a white crystalline powder. The purity of the compound can be determined using various analytical techniques such as gas chromatography and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property of N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine makes it a potential candidate for the development of new drugs for the treatment of these disorders.

Eigenschaften

Molekularformel

C19H30N2

Molekulargewicht

286.5 g/mol

IUPAC-Name

N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine

InChI

InChI=1S/C19H30N2/c1-20(16-17-8-4-2-5-9-17)18-12-14-21(15-13-18)19-10-6-3-7-11-19/h2,4-5,8-9,18-19H,3,6-7,10-16H2,1H3

InChI-Schlüssel

RZNHMUFTRQOOBH-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)C3CCCCC3

Kanonische SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.